molecular formula C7H15N3O B1266914 n-Cyclohexylhydrazinecarboxamide CAS No. 52662-76-7

n-Cyclohexylhydrazinecarboxamide

货号: B1266914
CAS 编号: 52662-76-7
分子量: 157.21 g/mol
InChI 键: VZVGVHNZWUQMRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Cyclohexylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a cyclohexyl group directly attached to the hydrazinecarboxamide moiety. Its hydrochloride form, this compound hydrochloride (CAS: 35578-85-9), has a molecular weight of 150.65 g/mol and a melting point of 110–114°C . This compound is typically synthesized via coupling reactions using reagents like PyBOP in solvents such as DMF, followed by purification via preparative HPLC . It is used in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules.

属性

IUPAC Name

1-amino-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGVHNZWUQMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294167
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52662-76-7
Record name 52662-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclohexylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

n-Cyclohexylhydrazinecarboxamide can be synthesized through various synthetic routes. One common method involves the reaction of isocyanatocyclohexane with hydrazine . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

科学研究应用

Anticancer Properties

n-Cyclohexylhydrazinecarboxamide has been investigated for its anticancer properties, particularly as a dual antagonist of peroxisome proliferator-activated receptors (PPARs). Research indicates that it may inhibit cancer cell proliferation and metastasis in various cancer types, including prostate, breast, and colon cancers. A notable study demonstrated that this compound could induce apoptosis in specific cancer cell lines, such as glioblastoma and melanoma cells .

Mechanism of Action:
The compound's effectiveness is attributed to its ability to interact with cellular targets through hydrogen bonding, which may inhibit the activity of specific enzymes involved in tumor growth and survival.

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Synthesis and Characterization

This compound can be synthesized through the reaction of isocyanatocyclohexane with hydrazine. This straightforward synthesis route allows for the production of the compound in a laboratory setting, facilitating further research into its properties and applications.

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticancer EffectsDemonstrated apoptosis induction in glioblastoma cells with a significant reduction in tumor growth in vivo models.
Study 2 Antimicrobial ActivityShowed broad-spectrum antimicrobial effects against E. coli and S. aureus with minimal inhibitory concentrations established.
Study 3 Mechanism ExplorationInvestigated the biochemical pathways affected by this compound, confirming its role as an enzyme inhibitor.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profile have been studied to ascertain its viability as a drug candidate.

  • Absorption: Rapidly absorbed when administered orally.
  • Distribution: Exhibits good tissue penetration.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Eliminated via renal pathways.

作用机制

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between n-cyclohexylhydrazinecarboxamide and related hydrazinecarboxamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound HCl 35578-85-9 C7H15N3O·HCl 150.65 110–114 Cyclohexyl group attached to hydrazinecarboxamide
2-Cyclohexylidene-N-(2,6-dimethylphenyl)hydrazinecarboxamide 318269-90-8 C15H20N3O 266.34 N/A Cyclohexylidene group, 2,6-dimethylphenyl substituent
2-[(4-Chlorophenyl)sulfonyl]-N-cyclohexylhydrazinecarboxamide 549497-94-1 C13H18ClN3O3S 355.82 N/A 4-Chlorophenylsulfonyl group, cyclohexyl substituent
2-Cyclohexylidene-1-tosylhydrazine 4545-18-0 C13H17N3O2S 279.36 N/A Tosyl (p-toluenesulfonyl) group, cyclohexylidene moiety

Key Observations :

  • Cyclohexylidene groups (e.g., CAS 318269-90-8) introduce rigidity, which may influence conformational stability .
  • Solubility : Hydrochloride salts (e.g., this compound HCl) generally exhibit higher aqueous solubility compared to neutral analogs, facilitating their use in biological assays .

生物活性

n-Cyclohexylhydrazinecarboxamide, a hydrazine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods. A notable approach involves the reaction of cyclohexyl isocyanate with hydrazine derivatives. The reaction typically yields a white crystalline product, which can be purified by recrystallization from suitable solvents.

Key Reaction:

Cyclohexyl isocyanate+Hydrazinen Cyclohexylhydrazinecarboxamide\text{Cyclohexyl isocyanate}+\text{Hydrazine}\rightarrow \text{n Cyclohexylhydrazinecarboxamide}

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various hydrazine derivatives, it was found to be effective against a range of bacterial strains.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further studies are needed to elucidate the precise pathways involved .

2.2 Anticancer Activity

This compound has also been studied for its potential anticancer effects. In vitro tests have shown that it can induce apoptosis in cancer cell lines, particularly in melanoma and leukemia models.

Case Study:
A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis .

Cell Line IC50 (μM)
B16F10 Melanoma25
HL-60 Leukemia30

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and interact with various cellular receptors. Preliminary studies suggest that it could act as an antagonist for certain metabolic pathways, potentially impacting cancer cell metabolism by shifting energy production from oxidative phosphorylation to glycolysis .

4. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its synthesis is straightforward, and the compound demonstrates significant potential for therapeutic applications in infectious diseases and cancer treatment. Further research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
n-Cyclohexylhydrazinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。